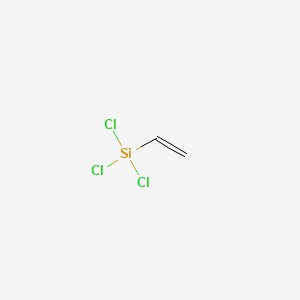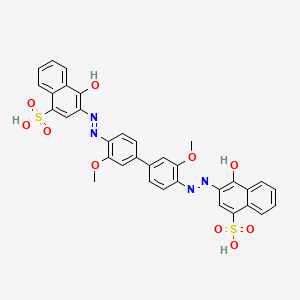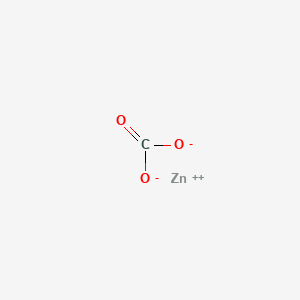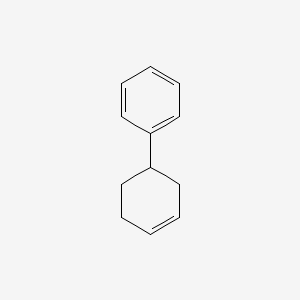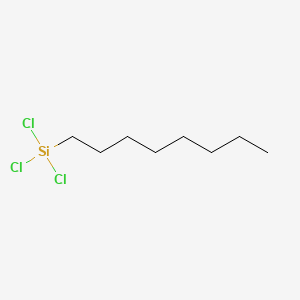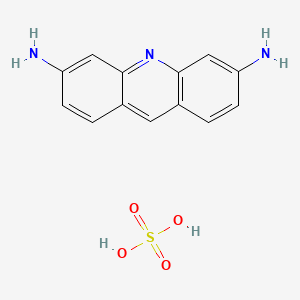
Proflavine sulfate
Overview
Description
It is a disinfectant and bacteriostatic agent effective against many gram-positive bacteria . Historically, it has been used as a topical antiseptic and urinary antiseptic . Proflavine sulfate is known for its ability to intercalate between nucleic acid base pairs, causing mutations by inducing base pair deletions or insertions .
Biochemical Analysis
Biochemical Properties
Proflavine hemisulfate plays a significant role in biochemical reactions due to its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and causes high levels of mutation in the copied DNA strands, thereby preventing bacterial reproduction . Proflavine hemisulfate interacts with various biomolecules, including DNA, enzymes, and proteins. It is known to inhibit the activity of the Kir3.2 channel, a type of potassium channel, in a concentration-dependent manner . Additionally, proflavine hemisulfate can cause double-stranded breaks in DNA when exposed to light, further highlighting its interaction with genetic material .
Cellular Effects
Proflavine hemisulfate has profound effects on various types of cells and cellular processes. It is known to cause DNA mutations by intercalating between nucleotide base pairs, leading to base pair deletions or insertions . This mutagenic effect can influence cell signaling pathways, gene expression, and cellular metabolism. Proflavine hemisulfate is also used as a rapid stain for cytological studies, as it stains cytoplasmic structures and nuclei, allowing for the visualization of cell nuclei and the identification of cancer cells . The compound’s ability to disrupt DNA synthesis and cause mutations makes it a potent antibacterial agent, preventing bacterial reproduction .
Molecular Mechanism
The molecular mechanism of action of proflavine hemisulfate involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . Proflavine hemisulfate binds to DNA by inserting itself between the base pairs, causing structural changes that inhibit the replication and transcription processes . This binding interaction with DNA is the primary mechanism through which proflavine hemisulfate exerts its effects. Additionally, the compound can cause double-stranded breaks in DNA when exposed to light, further contributing to its mutagenic and antibacterial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of proflavine hemisulfate can change over time. The compound is known for its stability when stored at room temperature, but long-term stability data for proflavine contrast solutions are scarce . Proflavine hemisulfate is used as a fluorescence contrast agent in high-resolution optical imaging devices, and its staining properties allow for the visualization of cell nuclei and cytoplasmic structures . The rapid staining capability of proflavine hemisulfate eliminates time-consuming procedures while retaining the benefits of fluorescence imaging
Dosage Effects in Animal Models
The effects of proflavine hemisulfate vary with different dosages in animal models. At lower concentrations, proflavine hemisulfate acts as an effective antibacterial agent by disrupting DNA synthesis and preventing bacterial reproduction . At higher doses, the compound’s mutagenic properties can lead to toxic or adverse effects. Proflavine hemisulfate is known to be toxic and carcinogenic in mammals, which limits its use to surface disinfectants or treatments for superficial wounds . The threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using proflavine hemisulfate.
Metabolic Pathways
Proflavine hemisulfate is involved in metabolic pathways that include its interaction with DNA and other biomolecules. The compound’s primary mechanism of action is through DNA intercalation, which disrupts DNA synthesis and leads to mutations . Proflavine hemisulfate does not undergo significant metabolic transformation, and its effects are primarily due to its direct interaction with genetic material . The compound’s ability to cause double-stranded breaks in DNA when exposed to light further emphasizes its role in disrupting cellular processes .
Transport and Distribution
Proflavine hemisulfate is transported and distributed within cells and tissues through its ability to diffuse into cells and intercalate into DNA . The compound’s small amphipathic structure allows it to pass through the lipid bilayer of the cell and nuclear membrane, enabling it to accumulate in and stain the nucleus . This property makes proflavine hemisulfate an effective fluorescent contrast agent for cellular imaging and cytological studies . The compound’s localization within the nucleus allows for the visualization of nuclear structures and the identification of cancer cells .
Subcellular Localization
The subcellular localization of proflavine hemisulfate is primarily within the nucleus, where it exerts its effects by intercalating into DNA . The compound’s ability to bind to DNA and cause structural changes makes it a valuable tool for studying nuclear morphology and identifying cancer cells . Proflavine hemisulfate’s fluorescent properties allow for the visualization of cell nuclei and cytoplasmic structures, providing insights into cellular processes and functions . The compound’s localization within the nucleus is essential for its role as a fluorescent contrast agent and its mutagenic effects on DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proflavine sulfate is synthesized from acridine, which undergoes nitration to form 3,6-dinitroacridine. This compound is then reduced to 3,6-diaminoacridine, which is proflavine . The reaction conditions typically involve the use of reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The final product is often purified through crystallization and filtration techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Proflavine sulfate undergoes several types of chemical reactions, including:
Oxidation: Proflavine can be oxidized to form various derivatives.
Reduction: The nitro groups in the precursor can be reduced to amino groups to form proflavine.
Substitution: Proflavine can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various proflavine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Proflavine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses.
Biology: Proflavine is used to stain cell nuclei and cytoplasmic structures in cytological studies.
Mechanism of Action
Proflavine sulfate exerts its effects by intercalating between DNA base pairs, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction and exhibits an antibacterial effect . The compound can also induce double-stranded breaks in DNA when exposed to light, further enhancing its antimicrobial properties .
Comparison with Similar Compounds
Proflavine sulfate is similar to other acridine derivatives, such as acriflavine and quinacrine . it is unique in its ability to cause base pair deletions or insertions rather than substitutions . This property makes it particularly useful in genetic research and antimicrobial applications.
List of Similar Compounds
Acriflavine: Another acridine derivative with similar antiseptic properties.
Quinacrine: An acridine derivative used as an antimalarial and antiparasitic agent.
Properties
IUPAC Name |
acridine-3,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHCKWLECYVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1811-28-5, 553-30-0 | |
| Record name | 3,6-Acridinediamine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Acridinediamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90203821 | |
| Record name | Proflavine sulfate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Proflavine hemisulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19748 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3237-53-4, 553-30-0, 1811-28-5 | |
| Record name | 3,6-Acridinediamine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proflavine sulfate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proflavine hemisulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Diaminoacridine hemisulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proflavine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proflavine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Acridinediamine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Proflavine sulfate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proflavine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Proflavine hemisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROFLAVINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2961Y60ATP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



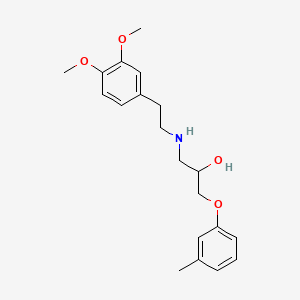
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)
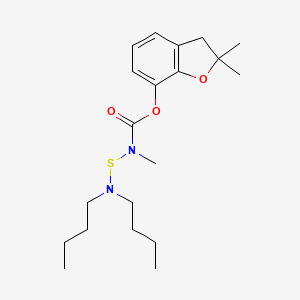
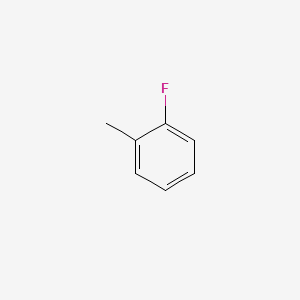
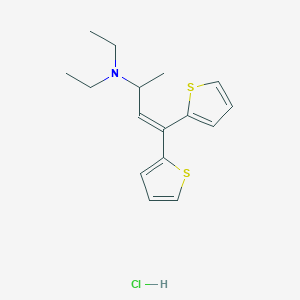

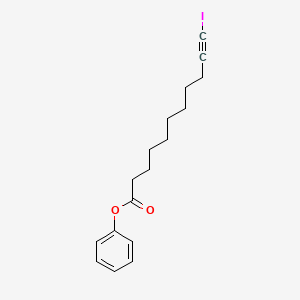
![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate](/img/structure/B1218782.png)
